An In-Depth Technical Guide to 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde (CAS No. 667437-25-4)
An In-Depth Technical Guide to 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde (CAS No. 667437-25-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde, with the Chemical Abstracts Service (CAS) number 667437-25-4 , is a substituted benzaldehyde derivative that has garnered significant interest within the scientific community. Its unique structural features, combining a chlorinated and fluorinated benzyl ether moiety with a reactive aldehyde group, make it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol based on the Williamson ether synthesis, its potential applications in drug discovery, particularly in oncology, and essential safety and handling information.
Physicochemical Properties and Specifications
Proper characterization of a chemical entity is fundamental to its application in research and development. The key physicochemical properties of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 667437-25-4 | Internal Data |
| Molecular Formula | C₁₄H₁₀ClFO₂ | BLDpharm[1] |
| Molecular Weight | 264.68 g/mol | BLDpharm[1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | BLDpharm[1] |
Synthesis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde: The Williamson Ether Synthesis
The most logical and widely adopted method for the synthesis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In this specific case, the phenoxide of 5-chloro-2-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 3-fluorobenzyl halide.
The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion attacks the alkyl halide in a single, concerted step, leading to the formation of the ether and a salt byproduct.[2][3] The choice of a primary alkyl halide, such as 3-fluorobenzyl chloride or bromide, is crucial to favor the Sₙ2 pathway and minimize competing elimination reactions.[3]
Caption: General schematic of the Williamson ether synthesis for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde via the Williamson ether synthesis.
Materials:
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5-Chloro-2-hydroxybenzaldehyde
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3-Fluorobenzyl chloride (or bromide)
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Anhydrous potassium carbonate (K₂CO₃)
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Acetone (anhydrous)
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Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
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Magnetic stirrer with heating mantle
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Solvent Addition: Add a suitable volume of anhydrous acetone to the flask to dissolve the reactants.
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Addition of Alkyl Halide: To the stirring suspension, add 3-fluorobenzyl chloride (1.1 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 60°C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes are a cornerstone in the synthesis of a wide array of pharmacologically active compounds.[4][5] The benzyloxybenzaldehyde scaffold, in particular, has been identified as a promising framework for the development of novel therapeutic agents, notably in the field of oncology.[6][7]
A study on a series of benzyloxybenzaldehyde derivatives revealed their significant anticancer activity against the HL-60 human leukemia cell line.[6] Several compounds in this class exhibited potent activity, inducing apoptosis and arresting the cell cycle at the G2/M phase.[6] This suggests that 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde could serve as a valuable intermediate for the synthesis of new anticancer drug candidates. The presence of the chloro and fluoro substituents can modulate the compound's electronic properties and lipophilicity, potentially enhancing its biological activity and pharmacokinetic profile.
Furthermore, benzaldehyde derivatives have been investigated for a range of other biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[8] This broad spectrum of activity underscores the potential of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde as a versatile building block in drug discovery programs.
Caption: Potential applications of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde in medicinal chemistry.
Safety and Handling
General Hazards:
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Skin and Eye Irritation: Benzaldehyde and its chlorinated derivatives are known to be irritants.[9][10] Direct contact with the skin and eyes should be avoided.
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Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
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Harmful if Swallowed: Oral ingestion may be harmful.
Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
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Handling: Avoid generating dust. In case of spillage, follow appropriate laboratory procedures for cleanup.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via the robust and well-established Williamson ether synthesis is straightforward, making it an accessible building block for medicinal chemists. The demonstrated anticancer activity of related benzyloxybenzaldehyde derivatives highlights the promise of this scaffold in developing novel therapeutics. As with all chemical research, adherence to strict safety protocols is essential when handling this compound. This in-depth guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde in their ongoing research endeavors.
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